[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone
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Overview
Description
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups, and finally, the attachment of the pyridinylideneaminooxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is explored for its potential as a drug candidate. Its unique structure and functional groups may confer specific pharmacological properties, making it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylethanone : This compound has an ethyl group instead of a methylene group.
[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: This compound shares a similar core structure but lacks the pyridinylideneaminooxy moiety.
Uniqueness
The presence of the pyridinylideneaminooxy moiety in 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone distinguishes it from similar compounds. This unique functional group may confer specific properties, such as enhanced binding affinity to biological targets or improved chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13ClF3N5O2 |
---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
[(E)-1-pyridin-4-ylethylideneamino] 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C21H13ClF3N5O2/c1-12(13-6-8-26-9-7-13)29-32-20(31)17-11-19-27-16(14-2-4-15(22)5-3-14)10-18(21(23,24)25)30(19)28-17/h2-11H,1H3/b29-12+ |
InChI Key |
JGTJWZAAELYXOG-XKJRVUDJSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)/C4=CC=NC=C4 |
Canonical SMILES |
CC(=NOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C4=CC=NC=C4 |
Origin of Product |
United States |
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